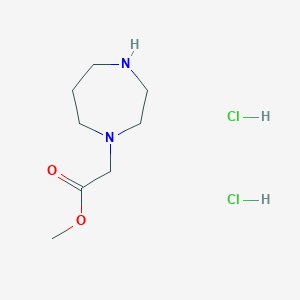
2-(6-Chloropyridin-3-yl)thiazole
Vue d'ensemble
Description
“2-(6-Chloropyridin-3-yl)thiazole” is a chemical compound that belongs to the family of thiazole derivatives. It has a molecular formula of C8H5ClN2S . The compound has an average mass of 196.657 Da and a monoisotopic mass of 195.986191 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(6-Chloropyridin-3-yl)thiazole” are not fully detailed in the searched resources. Its molecular weight is reported to be 196.66 g/mol.Applications De Recherche Scientifique
Antimicrobial Activity
Thiazoles, including “2-(6-Chloropyridin-3-yl)thiazole”, have been found to exhibit antimicrobial properties . This makes them useful in the development of new antimicrobial agents.
Antiretroviral Activity
Thiazole derivatives have been used in the development of antiretroviral drugs . For example, Ritonavir, an antiretroviral medication used to treat and prevent the HIV/AIDS, contains thiazole moieties .
Antifungal Activity
Thiazoles are also known for their antifungal properties . One such example is Abafungin, an antifungal drug that contains thiazole moieties .
Anticancer Activity
Thiazole derivatives have shown potential in cancer treatment . For instance, Tiazofurin, an anticancer drug, contains thiazole moieties . Additionally, a series of compounds bearing imidazo[2,1-b]thiazole scaffolds, which include “2-(6-Chloropyridin-3-yl)thiazole”, have been tested for their cytotoxicity against human cancer cell lines .
Anti-inflammatory Activity
Thiazoles have been found to possess anti-inflammatory properties . This makes them valuable in the development of new anti-inflammatory drugs.
Anti-Alzheimer Activity
Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . This opens up new possibilities for the development of drugs to treat neurodegenerative disorders.
Antihypertensive Activity
Thiazoles have been associated with antihypertensive activities . This suggests their potential use in the development of antihypertensive drugs.
Antioxidant Activity
Thiazoles have demonstrated antioxidant properties . This makes them useful in the development of new antioxidant agents.
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to interact with their targets in various ways, leading to different physiological effects .
Biochemical Pathways
Thiazole compounds are known to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole compounds have been found to exhibit diverse biological activities, which could result in various molecular and cellular effects .
Action Environment
Such factors can significantly impact the effectiveness of thiazole compounds .
Orientations Futures
Propriétés
IUPAC Name |
2-(6-chloropyridin-3-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-7-2-1-6(5-11-7)8-10-3-4-12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOYQXISDXLPDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NC=CS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660454 | |
| Record name | 2-Chloro-5-(1,3-thiazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloropyridin-3-yl)thiazole | |
CAS RN |
760193-03-1 | |
| Record name | 2-Chloro-5-(1,3-thiazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















